molecular formula C14H16N2O2 B138697 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile CAS No. 494772-88-2

3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile

Cat. No.: B138697
CAS No.: 494772-88-2
M. Wt: 244.29 g/mol
InChI Key: AHCJOBZGEGPAPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile is a chemical compound that has gained attention in scientific research due to its unique structure and potential applications. This compound features a morpholine ring attached to a phenyl group, which is further connected to a nitrile group through a propanone linkage. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile typically involves the reaction of 4-(morpholin-4-ylmethyl)benzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions usually involve refluxing the reactants in ethanol or another suitable solvent for several hours.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines or secondary amines.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Comparison with Similar Compounds

    4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide: Known for its therapeutic applications and ability to target specific biological pathways.

    3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: Studied for its diverse biological activities, including antiviral and anticancer properties.

Uniqueness: 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its morpholine ring and nitrile group make it a valuable intermediate in organic synthesis and a candidate for various scientific investigations.

Properties

IUPAC Name

3-[4-(morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c15-6-5-14(17)13-3-1-12(2-4-13)11-16-7-9-18-10-8-16/h1-4H,5,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCJOBZGEGPAPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620009
Record name 3-{4-[(Morpholin-4-yl)methyl]phenyl}-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494772-88-2
Record name 4-(4-Morpholinylmethyl)-β-oxobenzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=494772-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{4-[(Morpholin-4-yl)methyl]phenyl}-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of acetonitrile (1.35 ml) in tetrahydrofuran (80 ml), cooled to 5° C., was added sodium hydride (0.94 g, 60% dispersion in oil). The mixture was stirred for 30 minutes before the addition of a solution of methyl 4-(morpholin-4-ylmethyl)benzoate (5.53 g) in tetrahydrofuran (20 ml). The resulting mixture was heated to 70° C. for 5 h. The mixture was cooled, quenched with saturated ammonium chloride (20 ml) and extracted with ethyl acetate. The organic extracts were dried (MgSO4) and evaporated to give a gum which was purified by column chromatography eluting with a 20–100% ethyl acetate/iso-hexane gradient to give 3-[4-(morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile (0.97 g).
Quantity
1.35 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step Two
Quantity
5.53 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.